molecular formula C7H11ClN2OS B14263880 1,2,5-Thiadiazole, 3-chloro-4-(pentyloxy)- CAS No. 178368-38-2

1,2,5-Thiadiazole, 3-chloro-4-(pentyloxy)-

Katalognummer: B14263880
CAS-Nummer: 178368-38-2
Molekulargewicht: 206.69 g/mol
InChI-Schlüssel: LCIXELKKGRTCSN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2,5-Thiadiazole, 3-chloro-4-(pentyloxy)- is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure This compound is part of the thiadiazole family, which is known for its diverse biological and chemical properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,2,5-Thiadiazole, 3-chloro-4-(pentyloxy)- can be synthesized through a multi-step process involving the reaction of appropriate precursors. One common method involves the reaction of 3-chloro-4-hydroxy-1,2,5-thiadiazole with pentyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of 1,2,5-thiadiazole, 3-chloro-4-(pentyloxy)- may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Solvent recovery and recycling are also important aspects of industrial synthesis to minimize waste and reduce costs.

Analyse Chemischer Reaktionen

Types of Reactions: 1,2,5-Thiadiazole, 3-chloro-4-(pentyloxy)- undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the thiadiazole ring can yield dihydrothiadiazole derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substituted thiadiazole derivatives with various functional groups.
  • Sulfoxides and sulfones from oxidation reactions.
  • Dihydrothiadiazole derivatives from reduction reactions.

Wissenschaftliche Forschungsanwendungen

1,2,5-Thiadiazole, 3-chloro-4-(pentyloxy)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell membranes.

    Medicine: Explored for its potential in drug development, particularly as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Wirkmechanismus

The mechanism of action of 1,2,5-thiadiazole, 3-chloro-4-(pentyloxy)- involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to biological effects. For example, it may inhibit specific enzymes involved in inflammation or cancer cell proliferation. The presence of the chloro and pentyloxy groups enhances its binding affinity and specificity for these targets.

Vergleich Mit ähnlichen Verbindungen

1,2,5-Thiadiazole, 3-chloro-4-(pentyloxy)- can be compared with other thiadiazole derivatives:

    1,2,5-Thiadiazole, 3-chloro-4-(methoxy)-: Similar structure but with a methoxy group instead of a pentyloxy group, leading to different reactivity and applications.

    1,2,5-Thiadiazole, 3-chloro-4-(ethoxy)-: Contains an ethoxy group, which affects its solubility and biological activity compared to the pentyloxy derivative.

    1,2,5-Thiadiazole, 3-chloro-4-(butoxy)-: The butoxy group provides intermediate properties between the methoxy and pentyloxy derivatives.

The uniqueness of 1,2,5-thiadiazole, 3-chloro-4-(pentyloxy)- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

CAS-Nummer

178368-38-2

Molekularformel

C7H11ClN2OS

Molekulargewicht

206.69 g/mol

IUPAC-Name

3-chloro-4-pentoxy-1,2,5-thiadiazole

InChI

InChI=1S/C7H11ClN2OS/c1-2-3-4-5-11-7-6(8)9-12-10-7/h2-5H2,1H3

InChI-Schlüssel

LCIXELKKGRTCSN-UHFFFAOYSA-N

Kanonische SMILES

CCCCCOC1=NSN=C1Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.